molecular formula C21H24ClFN4O3 B1663656 BX-471 free base CAS No. 217645-70-0

BX-471 free base

Cat. No. B1663656
M. Wt: 434.9 g/mol
InChI Key: XQYASZNUFDVMFH-CQSZACIVSA-N
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Description

BX-471, also known as ZK-811752, is a potent and selective non-peptide CCR1 antagonist . It has a Ki of 1 nM and displays 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 . It was developed by Berlex and its parent company, Schering AG .


Molecular Structure Analysis

The molecular formula of BX-471 is C21H24ClFN4O3 . It has an exact mass of 434.1521 and a molecular weight of 434.89 .


Physical And Chemical Properties Analysis

BX-471 is a solid compound . It is soluble in DMSO to >75 mM and in ethanol to >25 mM .

Scientific Research Applications

1. Autoimmune Disease Treatment

BX-471, a non-peptide antagonist of the CC chemokine receptor-1 (CCR1), has been identified as a potential treatment for autoimmune diseases. It has been shown to effectively reduce disease in a rat model of multiple sclerosis, highlighting its potential in chronic inflammatory diseases (Liang et al., 2000).

2. Organ Transplant Rejection

In a rabbit kidney transplant rejection model, BX-471 demonstrated efficacy in increasing survival times and reducing urea and creatinine levels, comparable to cyclosporin. This suggests its potential use in preventing acute cellular rejection during organ transplantation (Horuk et al., 2001).

3. Chronic Fungal Asthma Treatment

The therapeutic use of BX-471 in a model of chronic fungal asthma induced by Aspergillus fumigatus demonstrated significant attenuation of airway inflammation, hyper-responsiveness, and remodeling. This suggests its potential application in treating chronic airway inflammation and remodeling due to fungus-associated allergic asthma (Carpenter et al., 2005).

Safety And Hazards

The safety data sheet for BX-471 suggests that it should be handled with care. It advises the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . It also suggests ensuring adequate ventilation and providing an accessible safety shower and eye wash station .

Relevant Papers One relevant paper is “Predictions of CCR1 Chemokine Receptor Structure and BX 471 Antagonist Binding Followed by Experimental Validation” by James Pease and William Goddard . This paper discusses the structure of the CCR1 receptor and the binding site of BX-471 . It also validates the predictions with experimental data .

properties

IUPAC Name

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYASZNUFDVMFH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176164
Record name BX-471 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BX-471 free base

CAS RN

217645-70-0
Record name BX-471 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BX-471 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 217645-70-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BX-471 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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